molecular formula C11H13NO3 B3147335 4-(4-Nitrophenyl)oxane CAS No. 62071-39-0

4-(4-Nitrophenyl)oxane

Cat. No.: B3147335
CAS No.: 62071-39-0
M. Wt: 207.23 g/mol
InChI Key: RUUCRAHDKZKTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)oxane is an organic compound characterized by the presence of a nitrophenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)oxane typically involves the reaction of 4-nitrophenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with an oxirane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)oxane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the ring.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxirane derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)oxane.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

    Oxidation: Oxirane derivatives and other oxidized products.

Scientific Research Applications

4-(4-Nitrophenyl)oxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)oxane involves its interaction with molecular targets through its nitrophenyl and oxane moieties. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors . The oxane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the oxane ring, making it less versatile in certain chemical reactions.

    4-(4-Aminophenyl)oxane:

    Oxetanes: Compounds with a similar oxane ring but different substituents, leading to varied chemical and biological properties.

Uniqueness

Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-(4-nitrophenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCRAHDKZKTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606137
Record name 4-(4-Nitrophenyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62071-39-0
Record name 4-(4-Nitrophenyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 32.4 g of 4-(phenyl)-tetrahydropyran [Ber., Vol. 56 (1923), p. 2013] in 60 ml of acetic acid was added at -10 to -12° C over an hour to a solution of 120 ml of concentrated nitric acid and 50 ml of acetic acid and the mixture was stirred for 30 minutes at -10° C. 100 ml of ice and 100 ml of water were added to the mixture and the mixture was filtered. The recovered precipitate was washed with water and dried to obtain 35 g of 4-(p-nitrophenyl)-tetrahydropyran melting at 124° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)oxane
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)oxane
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrophenyl)oxane
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenyl)oxane
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenyl)oxane
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenyl)oxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.